molecular formula C15H18N2O2S B2877681 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1448048-23-4

1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2877681
CAS No.: 1448048-23-4
M. Wt: 290.38
InChI Key: LPSPPLXXYBHPSE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a unique combination of benzyl, methoxy, and thiophene groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Future Directions

The potential applications and future directions for this compound would depend on further studies and research. Given the presence of a thiophene ring, which is common in many biologically active compounds , it could be of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of benzyl isocyanate with 2-methoxy-2-(thiophen-3-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzyl or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-(2-methoxy-2-(furan-3-yl)ethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-Benzyl-3-(2-methoxy-2-(pyridin-3-yl)ethyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in this compound imparts unique electronic and steric properties, making it distinct from its analogs with furan or pyridine rings

Properties

IUPAC Name

1-benzyl-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-19-14(13-7-8-20-11-13)10-17-15(18)16-9-12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSPPLXXYBHPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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